N-(2-hydroxyphenyl)quinoxaline-2-carboxamide can be classified as:
The synthesis of N-(2-hydroxyphenyl)quinoxaline-2-carboxamide typically involves several methods, including both traditional and modern approaches:
The molecular structure of N-(2-hydroxyphenyl)quinoxaline-2-carboxamide can be described as follows:
C1=CC=C(C(=C1)N=C2C(=CC=N2)C(=O)N(C3=CC=CC=C3)O)
N-(2-hydroxyphenyl)quinoxaline-2-carboxamide can participate in various chemical reactions:
The mechanism of action of N-(2-hydroxyphenyl)quinoxaline-2-carboxamide is primarily linked to its interaction with biological targets:
N-(2-hydroxyphenyl)quinoxaline-2-carboxamide has several scientific applications:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8